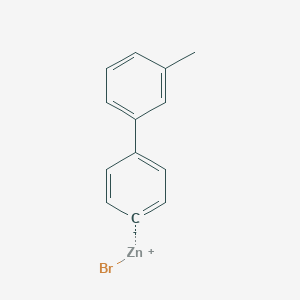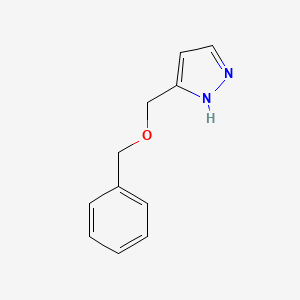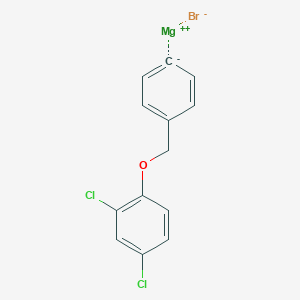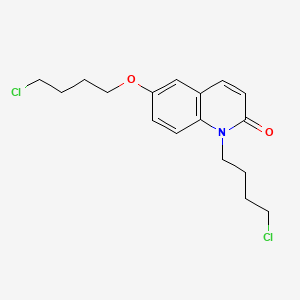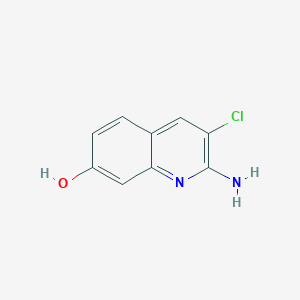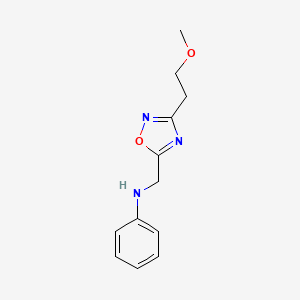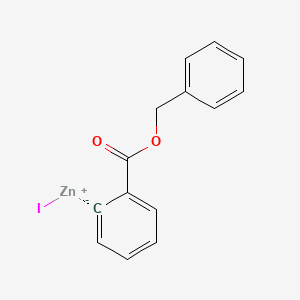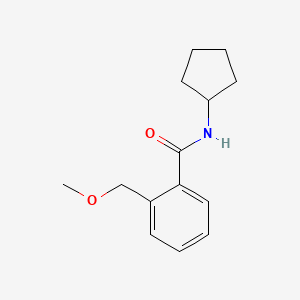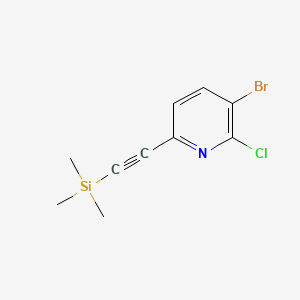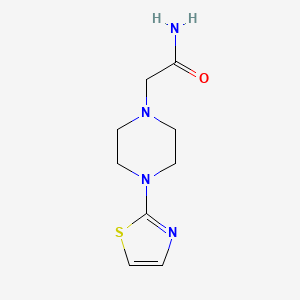![molecular formula C12H9ClO3S B14893004 Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B14893004.png)
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring fused with a benzene ring, and it contains functional groups such as a formyl group, a chloro substituent, and an ethyl ester group .
Métodos De Preparación
The synthesis of Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl thioglycolate in the presence of a base to form the intermediate compound, which is then cyclized to form the desired benzo[b]thiophene derivative . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to improve yield and efficiency .
Análisis De Reacciones Químicas
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzo[b]thiophene derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
Ethyl 4-chloro-3-formylbenzo[b]thiophene-2-carboxylate can be compared with other similar compounds such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C12H9ClO3S |
|---|---|
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
ethyl 4-chloro-3-formyl-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3S/c1-2-16-12(15)11-7(6-14)10-8(13)4-3-5-9(10)17-11/h3-6H,2H2,1H3 |
Clave InChI |
UQGUHDPDAGACPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


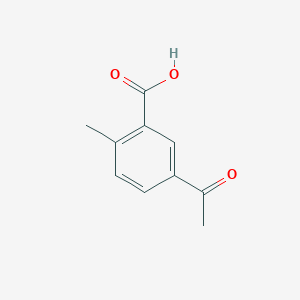
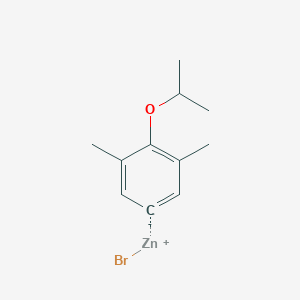
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
